13-Deoxycarminomycin is a new antitumor antibiotic belonging to the anthracycline class of compounds. [, ] It was first isolated from Streptomyces peucetius var. carminatus (ATCC 31502), a biochemical mutant of Streptomyces peucetius var. caesius, the organism known to produce doxorubicin. [] This compound exhibits antibacterial and cytotoxic activity in vitro and has demonstrated activity against P-388 murine leukemia. [] In the context of scientific research, 13-deoxycarminomycin serves as a valuable tool for studying anthracycline biosynthesis and exploring potential modifications to enhance its antitumor properties. [, , ]
Methods of Synthesis
The synthesis of 13-deoxycarminomycin can be achieved through both natural and synthetic approaches. The natural biosynthetic pathway involves polyketide synthesis, where specific enzymes catalyze the formation of the compound from simpler precursors. Key steps include:
Molecular Structure
The molecular formula for 13-deoxycarminomycin is C₁₄H₁₅NO₃, with a molecular weight of approximately 245.28 g/mol. The structure features:
The detailed structural analysis can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate stereochemistry and confirm structural integrity .
Chemical Reactions Involving 13-Deoxycarminomycin
13-Deoxycarminomycin undergoes several chemical transformations:
These reactions are significant as they can lead to the discovery of new derivatives with potentially enhanced therapeutic effects.
Mechanism of Action
The antitumor activity of 13-deoxycarminomycin primarily involves intercalation into DNA strands, disrupting replication and transcription processes. Key points include:
This multifaceted mechanism underscores its potential as an anticancer agent.
Physical and Chemical Properties
The physical properties of 13-deoxycarminomycin include:
Chemical properties include stability under acidic conditions but susceptibility to degradation under alkaline conditions or prolonged exposure to light .
Scientific Applications
13-Deoxycarminomycin has several applications in scientific research:
13-Deoxycarminomycin is a biosynthetic anthracycline antibiotic derived from the actinobacterium Streptomyces peucetius var. carminatus (ATCC 31502), a biochemical mutant of the doxorubicin-producing strain S. peucetius var. caesius [1] [7]. Its biosynthesis follows the type II polyketide synthase (PKS) pathway, initiating with propionyl-CoA as the starter unit and extending via nine malonyl-CoA-derived acetate units to form a decaketide backbone [9]. The minimal PKS complex (comprising KSα, KSβ, and ACP domains) catalyzes this chain elongation. Subsequent cyclization and aromatization steps yield aklanonic acid, the first stable intermediate [5] [9].
Key tailoring modifications include:
Table 1: Key Genes in 13-Deoxycarminomycin Biosynthesis
Gene | Function | Catalytic Step |
---|---|---|
dnrC | Methyltransferase | Methylation of aklanonic acid |
dnrD | Cyclase | Aklanonic acid methyl ester → Aklaviketone |
dnrQ | Ketoreductase | Aklaviketone → Aklavinone |
doxA | Cytochrome P450 | C-11 hydroxylation of aklavinone |
dnrP | Esterase | Decarboxylation at C-10 |
dnrG | Glycosyltransferase | Attaches daunosamine to aglycone |
Genetic modifications of S. peucetius have significantly improved 13-deoxycarminomycin titers. Three primary strategies are employed:
Disruption of competitive pathways:Inactivation of dnrU (encoding a C-13 ketoreductase) prevents the conversion of daunorubicin to 13-dihydrodaunorubicin, redirecting flux toward 13-deoxycarminomycin. dnrU -knockout mutants show a 3–4-fold increase in 13-deoxycarminomycin accumulation [2] [9].
Overexpression of tailoring genes:Co-expression of doxA (encoding a C-14 hydroxylase) and dnrV (a ferredoxin partner) enhances the conversion of 13-deoxycarminomycin to carminomycin. In dnrX dnrU double mutants, this increases 13-deoxycarminomycin titers by 36–86% [2].
Regulatory gene amplification:Introducing extra copies of pathway-specific activators (dnrI, dnrN) or global regulators (afsR) upregulates anthracycline biosynthetic genes. dnrI overexpression elevates ε-rhodomycinone (a precursor) production by 10-fold, indirectly boosting 13-deoxycarminomycin yield [6].
Table 2: Genetic Engineering Approaches for Yield Enhancement
Strategy | Genetic Modification | Effect on Titer | Strain Example |
---|---|---|---|
Competitive pathway blockage | dnrU::aphII | 3–4-fold increase | WMH1658 |
Hydroxylation complex overexpression | doxA + dnrV in dnrX background | 36–86% increase | WMH1662 + pWHM335 |
Regulatory gene overexpression | dnrN-dnrI fusion | 2.5-fold increase | ATCC 27952/pNI25 |
Precursor supply enhancement | accA2BE (acetyl-CoA carboxylase) | 2-fold increase | M1152ΔmatAB/pOSV808 |
Classical mutagenesis remains pivotal for generating S. peucetius variants with altered anthracycline profiles. Key approaches include:
Chemical mutagenesis:N-Methyl-N′-nitro-N-nitrosoguanidine (NTG) treatment of S. peucetius var. caesius yielded the carminatus variant, which lacks C-13 ketoreduction activity and accumulates 13-deoxycarminomycin instead of doxorubicin [1] [9]. This mutant also exhibits reduced autotoxicity, enabling higher production densities [9].
UV-induced mutagenesis:Ultraviolet radiation generates mutants with deregulated antibiotic biosynthesis. For example, UV-mutagenized S. peucetius strains show 40% higher anthracycline output due to mutations in dnrR1, a repressor of daunorubicin genes [5] [9]. Such strains often exhibit altered hydroxylation patterns, expanding structural diversity.
Combined mutagenesis and media optimization:Mutants selected for carbon catabolite derepression grow optimally on lipid-rich media. Oleic acid serves as both a carbon source and a trapping agent: it encapsulates iron-13-deoxycarminomycin complexes, reducing toxicity and feedback inhibition [9]. This dual role increases titers by 60% in high-oleate fermentations [9].
Table 3: Mutagenesis-Generated Strains and Anthracycline Profiles
Mutagen | Strain/Variant | Key Phenotype | Anthracycline Output |
---|---|---|---|
NTG | S. peucetius var. carminatus | Blocked C-13 ketoreduction | 120 mg/L 13-deoxycarminomycin |
UV | S. peucetius MUV78 | Derepressed dnr cluster | 40% increase in total anthracyclines |
NTG + UV | S. peucetius NTG-UV5 | Enhanced doxA expression | 70 mg/L carminomycin |
Compounds Mentioned
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9